methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexene ring, a pyrrole ring, and multiple methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene and pyrrole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites, introducing new functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, binding affinity, or biological activity.
Properties
Molecular Formula |
C29H34N2O3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C29H34N2O3/c1-19-11-9-10-14-26(19)31-20(2)17-24(21(31)3)18-25-27(29(33)34-5)22(4)30(28(25)32)16-15-23-12-7-6-8-13-23/h9-12,14,17-18H,6-8,13,15-16H2,1-5H3/b25-18- |
InChI Key |
BFUAMRKZYDDCFJ-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C |
Origin of Product |
United States |
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